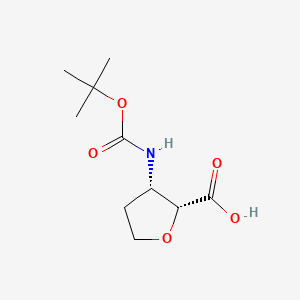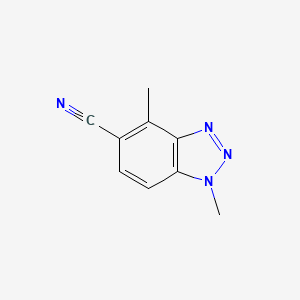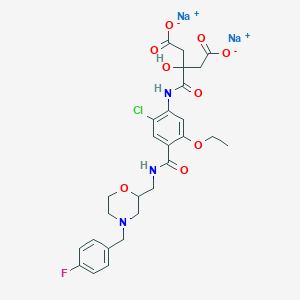
(2R,3S)-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: is an organic compound with the molecular formula C11H19NO5. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products Formed:
- Oxidized derivatives of the tetrahydrofuran ring.
- Alcohols from the reduction of the carboxylic acid group.
- Free amino acids from the removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in peptide synthesis due to the presence of the Boc-protected amino group.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding. Its derivatives can serve as inhibitors or activators of specific enzymes, providing insights into their mechanisms of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the pharmaceutical industry, cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves its role as a precursor or intermediate in various biochemical pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further reactions. The compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid: This compound has a similar Boc-protected amino group but differs in the ring structure, containing a cyclobutane ring instead of a tetrahydrofuran ring.
cis-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid: Similar to the above compound but with a cyclopentane ring.
Uniqueness: cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts different chemical properties and reactivity compared to cyclobutane or cyclopentane derivatives. This uniqueness makes it valuable in specific synthetic applications where the tetrahydrofuran ring is required.
Eigenschaften
Molekularformel |
C10H17NO5 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 |
InChI-Schlüssel |
AMWWDVGQNOILKO-NKWVEPMBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCO[C@H]1C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCOC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)



